molecular formula C11H16FNO4S2 B7574006 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide

3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide

Cat. No. B7574006
M. Wt: 309.4 g/mol
InChI Key: NDBRMLMIHNSYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

Mechanism of Action

3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide is a selective inhibitor of BTK, a protein that plays a crucial role in B-cell receptor (BCR) signaling. By inhibiting BTK activity, 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide prevents the activation and proliferation of cancer cells and modulates the immune system's response in autoimmune diseases.
Biochemical and Physiological Effects:
3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide has been shown to have potent antitumor activity in preclinical models of various types of cancers. It has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide in lab experiments include its potent antitumor activity and immunomodulatory effects, making it a potential treatment option for various types of cancers and autoimmune diseases. However, the limitations of using 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.

Future Directions

The future directions for 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide include further preclinical studies to determine its efficacy and safety in humans, clinical trials to evaluate its potential as a treatment option for various types of cancers and autoimmune diseases, and the development of more potent and selective BTK inhibitors.

Synthesis Methods

The synthesis of 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide involves several steps, including the reaction of 3-fluorobenzyl chloride with sodium methoxide, the reaction of the resulting intermediate with N-methylpropane-1-sulfonamide, and the final sulfonamide formation. The purity and yield of the final product are essential for its use in scientific research.

Scientific Research Applications

3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide has been studied extensively in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. In these studies, 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide has shown potent antitumor activity by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the survival and proliferation of cancer cells.
In addition to its antitumor activity, 3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO4S2/c1-13-19(16,17)7-3-6-18(14,15)9-10-4-2-5-11(12)8-10/h2,4-5,8,13H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBRMLMIHNSYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCCS(=O)(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide

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